4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrol-2-one core, substituted with various functional groups such as butoxy, methyl, morpholinyl, and nitrophenyl
Preparation Methods
The synthesis of 4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrrol-2-one core, followed by the introduction of the butoxy, methyl, morpholinyl, and nitrophenyl groups through various chemical reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The butoxy and morpholinyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the nitrophenyl group may interact with enzymes involved in oxidative stress, while the morpholinyl group could affect receptor binding. The overall effect of the compound is determined by the combined actions of these functional groups on various biological pathways.
Comparison with Similar Compounds
Similar compounds include other pyrrol-2-one derivatives with different substituents. For example:
- 4-(4-methoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one These compounds share a similar core structure but differ in their substituents, which can affect their chemical reactivity and biological activity. The uniqueness of 4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct properties and potential applications.
Properties
Molecular Formula |
C29H35N3O7 |
---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H35N3O7/c1-3-4-16-39-24-11-8-22(19-20(24)2)27(33)25-26(21-6-9-23(10-7-21)32(36)37)31(29(35)28(25)34)13-5-12-30-14-17-38-18-15-30/h6-11,19,26,33H,3-5,12-18H2,1-2H3/b27-25+ |
InChI Key |
PHIAQYRZVIRYPR-IMVLJIQESA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)[N+](=O)[O-])/O)C |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)[N+](=O)[O-])O)C |
Origin of Product |
United States |
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